

A Technical Guide to Chlomethoxyfen-d3: Application and Sourcing for Analytical Excellence

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Compound of Interest		
Compound Name:	Chlomethoxyfen-d3	
Cat. No.:	B12398422	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available

Chlomethoxyfen-d3 standards, their suppliers, and detailed methodologies for their application in analytical testing. Chlomethoxyfen-d3 serves as a crucial internal standard for the accurate quantification of Chlomethoxyfen, a diphenyl ether herbicide, in various matrices. This document is intended to be a valuable resource for researchers and scientists engaged in environmental analysis, food safety testing, and metabolism studies.

Commercially Available Chlomethoxyfen-d3 Standards

The use of a stable isotope-labeled internal standard, such as **Chlomethoxyfen-d3**, is the preferred method for analytical quantification using mass spectrometry. It corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results. Several suppliers offer **Chlomethoxyfen-d3** for research purposes. While detailed specifications can vary by lot, the following table summarizes the general product information available from prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise quantitative data.



Supplier	Catalog Number	Molecular Formula	Molecular Weight	IUPAC Name
Isotope Science / Alfa Chemistry	ACMA00063312	C13H6D3Cl2NO4	317.14	4-(2,4- dichlorophenoxy) -1-nitro-2- (trideuteriometho xy)benzene[1]
BOC Sciences	BLP-014107	C13H6D3Cl2NO4	317.14	4-(2,4- dichlorophenoxy) -1-nitro-2- (trideuteriometho xy)benzene[2]
Immunomart	HY-119454S	C13H6D3Cl2NO4	317.14	Not explicitly stated, but consistent with others.

Note: Quantitative data such as purity, isotopic enrichment, and concentration are lot-specific and must be obtained from the supplier's Certificate of Analysis.

Experimental Protocols: Quantification of Chlomethoxyfen using Chlomethoxyfen-d3

The following are generalized experimental protocols for the analysis of Chlomethoxyfen in environmental or biological samples using **Chlomethoxyfen-d3** as an internal standard. These methods are based on established practices for pesticide residue analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.



- Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile and the appropriate amount of **Chlomethoxyfen-d3** internal standard solution. Shake vigorously for 1 minute.
- Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄). Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at high speed for 5 minutes. The supernatant is ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of polar and semi-polar pesticides like Chlomethoxyfen.

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) and methanol or acetonitrile.
- Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for diphenyl ether herbicides.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.



 MRM Transitions: Specific precursor-to-product ion transitions for both Chlomethoxyfen and Chlomethoxyfen-d3 should be monitored. At least two transitions per compound are recommended for confirmation.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a midpolarity column like a DB-5ms).
- Injection: Splitless or pulsed splitless injection is commonly used for trace analysis.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: A temperature gradient program to ensure good separation of analytes.
- Ionization Source: Electron ionization (EI) is standard.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.
- Monitored Ions: Specific ions characteristic of Chlomethoxyfen and Chlomethoxyfen-d3 are monitored for quantification and confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Chlomethoxyfen using a deuterated internal standard.



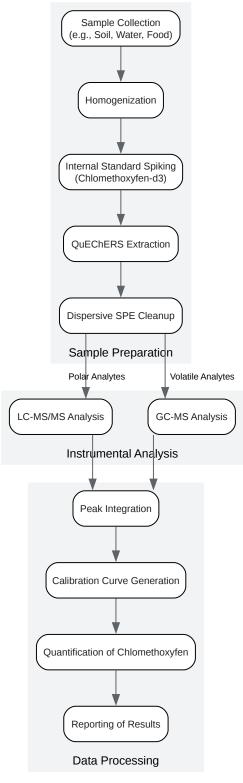


Figure 1: Analytical Workflow for Chlomethoxyfen Quantification

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Caption: Figure 1: A generalized workflow for the quantification of Chlomethoxyfen.



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References

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